molecular formula C16H17NO2 B4524921 N-[2-(2-methylphenoxy)ethyl]benzamide

N-[2-(2-methylphenoxy)ethyl]benzamide

Cat. No.: B4524921
M. Wt: 255.31 g/mol
InChI Key: CHEJMFIUDXBMMS-UHFFFAOYSA-N
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Description

N-[2-(2-Methylphenoxy)ethyl]benzamide is a benzamide derivative featuring a 2-methylphenoxy ethyl group attached to the nitrogen atom of the benzamide core. Benzamide derivatives are characterized by their versatility in drug design due to the tunability of substituents on the aromatic rings and the amide linkage, which influence bioavailability, target affinity, and metabolic stability .

Properties

IUPAC Name

N-[2-(2-methylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-13-7-5-6-10-15(13)19-12-11-17-16(18)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEJMFIUDXBMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs Targeting Sigma Receptors

Example Compound :

  • N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) Structure: Contains a piperidinyl-ethyl group and iodine/methoxy substituents on the benzamide. Activity: Binds sigma receptors (Kd = 5.80 nM for sigma-1) with high affinity. Used for imaging prostate tumors in xenograft models . Key Difference: The piperidinyl group enhances sigma receptor selectivity compared to the 2-methylphenoxy group, which may reduce off-target effects.

Comparison :

Compound Substituents Target Binding Affinity (Kd) Application
N-[2-(2-methylphenoxy)ethyl]benzamide 2-methylphenoxy ethyl Not reported Not available Hypothetical
[125I]PIMBA Piperidinyl-ethyl, 3-iodo-4-methoxy Sigma-1 receptor 5.80 nM Diagnostic imaging

Antioxidant Benzamides

Example Compound :

  • 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) Structure: Trihydroxybenzamide with a 4-hydroxyphenethyl group. Activity: Demonstrates potent antioxidant activity (IC50 = 22.8 μM for DPPH radical scavenging), surpassing ascorbic acid in some assays . Key Difference: Hydroxyl groups on the benzamide ring enhance electron donation, improving radical scavenging compared to non-hydroxylated analogs.

Comparison :

Compound Substituents Antioxidant Activity (IC50) Key Finding
THHEB 3,4,5-trihydroxy, 4-hydroxyphenethyl 22.8 μM (DPPH) Superior to ascorbic acid
This compound 2-methylphenoxy ethyl Not tested Likely lower activity due to lack of hydroxyl groups

Anticancer and Antimicrobial Benzamides

Example Compounds :

  • Capmatinib (C23H17FN6O) Structure: Fluorinated benzamide with a quinoline-methyl-imidazo-triazine group. Activity: Inhibits c-Met kinase (IC50 = 0.13 nM), approved for METex14-mutated NSCLC .
  • N-Substituted Phenyl Benzimidazole Derivatives
    • Structure : Benzimidazole-thioacetamido-benzamide hybrids.
    • Activity : Exhibit antimicrobial and anticancer activities dependent on electron-withdrawing substituents (e.g., nitro groups) .

Comparison :

Compound Substituents Target Key Finding
Capmatinib Fluorine, quinoline-imidazo-triazine c-Met kinase FDA-approved for NSCLC
Benzimidazole hybrids Nitro, halogen substituents Microbial enzymes Structure-activity relationship (SAR) established

Diagnostic and Therapeutic Benzamides

Example Compound :

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Structure: 3-methylbenzamide with a hydroxy-dimethylethyl group. Application: Acts as an N,O-bidentate ligand for metal-catalyzed C–H functionalization . Key Difference: The hydroxy-dimethylethyl group enables coordination to metals, unlike the 2-methylphenoxy ethyl group.

Comparison :

Compound Substituents Application Reference
N-(2-(2-methylphenoxy)ethyl)benzamide Phenoxy ethyl Not reported
N-(2-Hydroxy-dimethylethyl)-3-methylbenzamide Hydroxy-dimethylethyl Metal catalysis [3]

Miscellaneous Analogs

  • N-(2-Ethylhexyl)benzamide Structure: Branched alkyl chain substituent. Data Limitations: No toxicity or ecological data available .
  • N-[2-(4-Nitrophenyl)ethyl]benzamide Structure: 4-Nitrophenethyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(2-methylphenoxy)ethyl]benzamide
Reactant of Route 2
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N-[2-(2-methylphenoxy)ethyl]benzamide

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